An In-depth Technical Guide to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine. As a compound featuring a unique conjunction of indoline and fluorophenylamine moieties, it stands as a promising candidate for investigation in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, proposes detailed synthetic pathways, and explores its potential biological significance based on the established activities of structurally related molecules. The synthesis section delves into established C-N cross-coupling methodologies, including the Ullmann condensation, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing a robust framework for its practical realization in a laboratory setting.
Introduction: Unveiling a Promising Scaffold
The fusion of an indoline nucleus with a substituted phenylamine presents a compelling structural motif for scientific exploration. Indole and its derivatives are renowned for their diverse and potent biological activities, forming the core of numerous pharmaceuticals.[1][2] The indoline (2,3-dihydro-1H-indole) scaffold, a reduced form of indole, also features prominently in a range of biologically active compounds, demonstrating antibacterial, anti-tuberculosis, and antifungal properties.[3] On the other hand, the incorporation of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The compound 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, therefore, represents a logical and intriguing convergence of these validated pharmacophores. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and investigate the potential of this novel molecule.
Physicochemical Properties
The fundamental properties of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine have been calculated based on its chemical structure. A summary of these key identifiers is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₃FN₂ |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F |
| InChI Key | InChI=1S/C14H13FN2/c15-12-10-11(16)5-8-17-13(12)9-6-7-14(17)4-2-1-3-13/h1-5,8,10H,6-7,9,16H2 |
Strategic Synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine
The central challenge in the synthesis of the target molecule lies in the formation of the C-N bond between the indoline nitrogen and the fluorophenyl ring. Several powerful cross-coupling methodologies are well-suited for this transformation. Below, we detail three plausible and robust synthetic strategies.
Strategy 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[5][6] This approach would involve the coupling of indoline with a suitable di-halogenated or halo-nitrobenzene derivative, followed by reduction of the nitro group.
Experimental Protocol:
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Step 1: N-Arylation. In a flame-dried Schlenk flask, combine 1,2-difluoro-4-nitrobenzene (1.0 eq), indoline (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Reaction Conditions. Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole, is purified by column chromatography.
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Step 2: Reduction of the Nitro Group. Dissolve the purified product from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂) (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Final Product Isolation. After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the final product, 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine. Purify by column chromatography to yield the desired compound.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation due to its high efficiency and functional group tolerance.[7][8][9]
Experimental Protocol:
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Reactant Preparation. In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-2-fluoroaniline (1.0 eq), indoline (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).
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Solvent and Reaction Conditions. Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C for 8-16 hours.
-
Monitoring and Work-up. Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford pure 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is activated by electron-withdrawing groups ortho or para to a good leaving group, such as fluorine.[10][11]
Experimental Protocol:
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Reaction Setup. To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF, add indoline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
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Reaction Conditions. Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic attack.
-
Work-up and Intermediate Isolation. Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield the intermediate, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole. This intermediate can be purified by column chromatography.
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Reduction to Final Product. The subsequent reduction of the nitro group to an amine can be carried out as described in the Ullmann condensation protocol (Section 3.1, Step 2) to yield the final product.
Potential Biological Activities and Therapeutic Applications
While 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine itself has not been extensively studied, the constituent moieties suggest a range of potential biological activities. Indole and indoline derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] For instance, many 4-anilinoquinazoline derivatives are known to be potent epidermal growth factor receptor (EGFR) inhibitors with anti-cancer activity.[12] The structural similarity of the target compound to these classes of molecules suggests that it may also interact with various biological targets.
Potential areas for investigation include:
-
Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or anti-proliferative effects. The molecule could potentially act as a kinase inhibitor.
-
Antimicrobial Properties: Evaluation against a panel of pathogenic bacteria and fungi.
-
Central Nervous System (CNS) Activity: Many indole derivatives interact with CNS receptors, suggesting a potential for neurological or psychiatric applications.
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